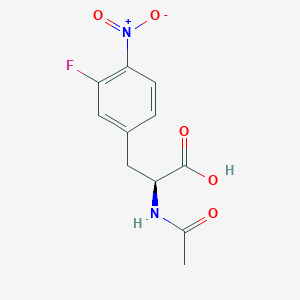

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine

Description

Structure

3D Structure

Properties

CAS No. |

918906-63-5 |

|---|---|

Molecular Formula |

C11H11FN2O5 |

Molecular Weight |

270.21 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(3-fluoro-4-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C11H11FN2O5/c1-6(15)13-9(11(16)17)5-7-2-3-10(14(18)19)8(12)4-7/h2-4,9H,5H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |

InChI Key |

PYONKMFQVQKJGI-VIFPVBQESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-Acetyl-3-fluoro-4-nitro-L-phenylalanine Precursors and Analogues

The synthesis of the target compound is not a trivial one-step process but rather a convergent synthesis where the chiral amino acid backbone and the substituted aromatic ring are constructed and combined. The methodologies often involve creating precursors or analogues that already contain the desired fluorination and nitration pattern.

Ensuring the correct L-configuration at the α-carbon is critical. Several stereoselective methods are employed for synthesizing fluorinated phenylalanines.

Asymmetric Hydrogenation: A powerful strategy involves the transition-metal-catalyzed asymmetric hydrogenation of a prochiral α-amidocinnamic acid precursor. For instance, the synthesis of 3-bromo-4-fluoro-(S)-Phe was achieved by hydrogenating the corresponding α-amidocinnamic acid derivative using a ferrocene-based ligand (Me-BoPhoz), resulting in the N-acetyl-L-phenylalanine derivative with complete conversion and high enantiomeric excess (94% ee). nih.govresearchgate.net This method could be adapted by starting with 3-fluoro-4-nitro-cinnamic acid.

Chiral Auxiliaries: Another classic approach involves alkylating a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. The Schöllkopf reagent and William's lactone are examples of auxiliaries that direct the stereochemical outcome of the alkylation reaction with a substituted benzyl (B1604629) bromide. nih.govresearchgate.net For example, alkylation of a chiral auxiliary with fluorinated benzyl bromides has been successfully used to produce fluorinated phenylalanine derivatives. nih.gov

Enzymatic Resolution: Racemic mixtures of fluorinated phenylalanine esters can be resolved using enzymes. Lipases can selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)-amino acid from the unreacted (R)-amino ester. psu.edu

The table below summarizes key asymmetric synthesis strategies applicable to fluorinated phenylalanines.

| Method | Precursor Example | Catalyst/Auxiliary | Key Feature | Reported Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | α-(acetylamino)-3-bromo-4-fluorocinnamic acid | Rh-Me-BoPhoz | Direct formation of N-acetylated chiral center | 94% |

| Chiral Auxiliary Alkylation | William's lactone enolate | Lithium Diisopropylamide (LDA) | Stereocontrolled C-C bond formation | ≥94% |

| Enzymatic Resolution | Racemic N-acetyl-3-fluorophenylalanine ester | Lipase L | Enantioselective hydrolysis | 97.7% |

Introducing fluorine and nitro groups at specific positions on the phenyl ring requires precise control over reaction conditions.

Starting with Pre-functionalized Rings: The most direct route to this compound often begins with a commercially available, pre-substituted benzene (B151609) ring, such as 3-fluoro-4-nitrobenzaldehyde. This aldehyde can then be used in methods like the Erlenmeyer azalactone synthesis. nih.govresearchgate.net

Erlenmeyer Azalactone Synthesis: This multi-step process involves the condensation of an aromatic aldehyde (e.g., 3-fluoro-4-nitrobenzaldehyde) with N-acetylglycine in the presence of acetic anhydride. nih.govresearchgate.net This reaction forms an oxazolone (B7731731) (azalactone) intermediate. Subsequent reductive ring cleavage yields the desired N-acetylated phenylalanine derivative. nih.govresearchgate.net

Electrophilic Nitration: While direct nitration of L-phenylalanine is possible, it typically yields a mixture of ortho- and para-isomers. Synthesizing L-4-Nitrophenylalanine can be achieved via nitration with a mixed acid (H₂SO₄/HNO₃), with reported yields of 65.2% for the desired para-isomer. researchgate.net Subsequent fluorination would be required, which can be challenging to control regioselectively.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Negishi or Stille couplings, provide a powerful means to form the aryl-Cα bond. nih.gov For example, a protected iodoalanine derivative can be coupled with a fluorinated organozinc compound to yield a protected fluorophenylalanine. nih.gov

The amino group of phenylalanine is highly nucleophilic and must be protected to prevent unwanted side reactions during synthesis. libretexts.org For the target compound, an acetyl group serves this purpose.

Introduction of the Acetyl Group: The N-acetyl group is typically introduced by reacting the amino acid with acetyl chloride or acetic anhydride, often in the presence of a mild base. commonorganicchemistry.comorganic-chemistry.org In methods like the Erlenmeyer synthesis, the N-acetyl group is incorporated directly from the starting material, N-acetylglycine. nih.govresearchgate.net

Function of the Acetyl Group: Acylation converts the amine into a less nucleophilic amide, preventing it from participating in undesired reactions. libretexts.org This protection is robust and stable under a variety of reaction conditions.

Deprotection: While the target compound is N-acetylated, it is relevant to note that the acetyl group can be removed if the free amine is required. This is typically accomplished under harsh conditions, such as refluxing in strong aqueous acid (e.g., HCl) or base (e.g., NaOH), which may not be compatible with other sensitive functional groups. commonorganicchemistry.com

Achieving high yields and purity requires careful optimization of reaction parameters. Research into the synthesis of analogous compounds provides insight into effective conditions.

Catalyst and Ligand Choice: In cross-coupling and hydrogenation reactions, the choice of metal catalyst (e.g., Palladium, Rhodium) and the associated ligands (e.g., SPhos, Me-BoPhoz) is crucial for both yield and stereoselectivity. nih.govresearchgate.net

Solvent and Temperature: The solvent can significantly influence reaction rates and outcomes. For example, Negishi cross-couplings for synthesizing fluorinated phenylalanines have shown excellent yields (70-80%) at room temperature. nih.gov In contrast, some radiofluorination reactions require high temperatures, such as 130 °C in DMF. nih.govresearchgate.net

Enzymatic Reactions: For biotransformations, such as the synthesis of L-phenylalanine derivatives from cinnamic acids using Phenylalanine Ammonia (B1221849) Lyase (PAL), optimization involves the choice of ammonia source, pH, and temperature (e.g., 37°C). frontiersin.org

The following table details examples of optimized reaction conditions for relevant synthetic transformations.

| Reaction Type | Substrate | Reagents/Catalyst | Solvent | Conditions | Yield |

| Negishi Coupling | Fluoroiodobenzene | iodoalanine, Pd₂(dba)₃, SPhos | THF | Room Temp | 70-80% |

| Asymmetric Hydrogenation | α-amidocinnamic acid | Rh-Me-BoPhoz | Methanol | H₂ pressure | >99% conv. |

| Radiofluorination | Precursor 43 | [¹⁸F]-TBA | DMF | 130 °C, 10 min | 43% |

| Nitration | L-phenylalanine | H₂SO₄/HNO₃ (2:1) | - | 0 °C, 3h | 65.2% |

Derivatization Strategies for this compound

The functional groups on this compound, particularly the nitro group, serve as handles for further chemical transformations to create new analogues.

The reduction of the aromatic nitro group is a fundamental and high-yielding transformation in organic chemistry. wikipedia.org This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the phenyl ring.

Catalytic Hydrogenation: This is a clean and efficient method for reducing aromatic nitro groups. The reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd-C). youtube.com This method is generally chemoselective, meaning it will reduce the nitro group without affecting the aromatic ring, the fluorine atom, or the N-acetyl group under standard conditions.

Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). youtube.comlibretexts.org The Fe/HCl system is considered a particularly mild and effective way to achieve this transformation. youtube.com

The reduction of this compound would yield N-Acetyl-4-amino-3-fluoro-L-phenylalanine. This transformation is a key step, as the resulting aniline (B41778) derivative can undergo a wide range of further reactions, such as diazotization, making it a gateway molecule for creating a diverse library of new compounds. youtube.com

Further Functionalization via the Amino Group (e.g., Amidation, Bioconjugation)

The amino group in this compound is present as an acetamide, which is a stable amide bond. Direct functionalization of this amide nitrogen is generally challenging due to its low nucleophilicity compared to a free amine. libretexts.org However, the acetyl group serves as a protecting group, and its potential removal opens up the primary amine for a wide array of chemical reactions. libretexts.orgpeptide.com

Amidation: Once the N-acetyl group is removed (see Section 2.2.4), the resulting free amino group of 3-fluoro-4-nitro-L-phenylalanine can readily undergo amidation reactions. This is a cornerstone of peptide synthesis, where the amine of one amino acid is coupled with the activated carboxylic acid of another. Common coupling agents used for such transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). nih.govresearchgate.net A study on the amidation of N-acetyl-L-phenylalanine highlighted the potential for racemization when using TBTU with certain bases, a critical consideration for maintaining stereochemical integrity. nih.govnih.govresearchgate.net

Bioconjugation: Bioconjugation strategies typically target reactive functional groups on biomolecules. While the acetylated amine is unreactive, the latent amine could be a target after deprotection. More directly, the nitro group on the phenyl ring can be reduced to an aniline, providing a unique, bioorthogonal handle for conjugation. This aniline can then be targeted with specific reagents for attachment to proteins or other biomolecules. Furthermore, strategies have been developed for the bioconjugation of tyrosine residues via reactions with phenyl-1,2,4-triazoline-3,5-diones (PTADs). nih.gov While the target molecule is not a tyrosine, this illustrates the principle of targeting specific amino acid side chains for conjugation. Another approach involves the enzymatic incorporation of non-canonical amino acids into proteins, which could be a pathway for introducing structures like 3-fluoro-4-nitro-L-phenylalanine into a peptide chain for subsequent site-specific modification. nih.govacs.orgnih.gov

Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amide Formation)

The carboxylic acid group of this compound is a prime site for modification, allowing for the synthesis of esters and amides, which are valuable as synthetic intermediates or as final products with altered physicochemical properties.

Esterification: The esterification of N-protected amino acids like N-acetyl-L-phenylalanine has been studied extensively. nih.govresearchgate.netresearchgate.net A common method is the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst. However, to avoid harsh conditions, other methods are preferred. The Mukaiyama reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, has been effectively used for the esterification of N-acetyl-L-phenylalanine. nih.govresearchgate.net Research has also explored modifying this reagent to create ionic liquids, enhancing the green chemistry profile of the reaction by allowing the use of excess alcohol as both reactant and solvent, often accelerated by microwave irradiation. nih.govresearchgate.net

Table 1: Example Conditions for Esterification of N-Acetyl-L-phenylalanine using Mukaiyama's Reagent (Model for this compound)

| Reagent | Solvent | Base | Heating Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [2-ClMePy]I | Methanol | 1-Methylimidazole | Microwave (80 °C) | 15 min | 77 | researchgate.net |

| [2-ClMePy]I | Ethanol | 1-Methylimidazole | Microwave (80 °C) | 15 min | 37 | researchgate.net |

| [2-ClMePy]I | Methanol | Triethylamine | Microwave (80 °C) | 15 min | 32 | researchgate.net |

| [2-ClMePy]I | Methanol | 1-Methylimidazole | Reflux (66 °C) | 4 h | 34 | researchgate.net |

Amide Formation: The carboxylic acid can be activated to form an amide bond with a primary or secondary amine. This reaction is fundamental to the synthesis of peptides and other amide-containing molecules. The activation of the carboxylic acid is crucial and can be achieved with various coupling reagents. nih.gov For instance, the synthesis of NAPA (2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose) involved a thorough study of the amidation of N-acetyl-l-phenylalanine using TBTU and various bases. nih.govnih.gov A key finding was that the choice of base (e.g., pyridine (B92270) over DIPEA) could significantly reduce racemization at the α-carbon, which is a common side reaction during the activation of N-protected amino acids. nih.govresearchgate.net These findings are directly applicable to the amide bond formation using this compound.

N-Terminal Modifications and Protecting Group Exchange

The N-acetyl group is considered a protecting group for the amine functionality. libretexts.org While stable, it can be removed or exchanged, allowing for further diversification of the molecule's structure.

Deprotection (Acetyl Group Removal): The acetyl group can be cleaved under harsh acidic or basic conditions. commonorganicchemistry.com For example, refluxing in the presence of a strong acid like hydrochloric acid (HCl) or a strong base like sodium hydroxide (B78521) (NaOH) in an aqueous alcohol solution can hydrolyze the amide bond to reveal the free amine. commonorganicchemistry.com These conditions are relatively severe and may not be compatible with other sensitive functional groups in the molecule, a critical consideration for complex syntheses.

Protecting Group Exchange: In the context of multi-step synthesis, particularly for peptides, it might be necessary to exchange the acetyl group for a different protecting group with orthogonal removal conditions. peptide.comwikipedia.org For example, after deacetylation, the newly freed amine of 3-fluoro-4-nitro-L-phenylalanine could be protected with an Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile, or a Boc (t-butyloxycarbonyl) group, which is acid-labile. peptide.comwikipedia.org This exchange allows for selective deprotection of the N-terminus under mild conditions that would not affect other protecting groups on the molecule or a solid-phase resin linker. peptide.com

Green Chemistry Principles in the Synthesis of Modified Amino Acids

The synthesis of complex molecules like this compound and its derivatives can be resource-intensive. Applying the principles of green chemistry is crucial for developing more sustainable and environmentally friendly synthetic routes. rsc.org

Biocatalysis and Enzymatic Synthesis: One of the most promising green chemistry approaches is the use of enzymes. Phenylalanine ammonia lyases (PALs) have been used for the amination of cinnamic acids to produce phenylalanine analogues, including 4-nitro-phenylalanine. frontiersin.org This enzymatic approach operates in aqueous media under mild conditions and offers high enantioselectivity, avoiding the need for protecting groups and chiral resolutions. Similarly, enzymes can be used for direct amide formation from carboxylic acids without prior chemical activation, a process that improves atom economy and reduces waste. rsc.org For example, lipase-catalyzed amidation of L-proline has been achieved in a tert-alcohol solvent, avoiding halogenated solvents and racemization. rsc.org

Continuous Flow and Alternative Solvents: Continuous flow processing offers significant advantages over batch synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. frontiersin.org The immobilization of enzymes, such as PAL, on solid supports allows for their use in packed-bed reactors for continuous production, simplifying product purification and enabling catalyst reuse. frontiersin.org The use of greener solvents, such as ionic liquids or simply using a liquid reagent in excess as the solvent, can also significantly reduce the environmental impact of a synthesis. nih.govresearchgate.net Studies on the esterification of N-acetyl-L-phenylalanine have shown that using excess alcohol as a solvent instead of chlorinated solvents like dichloromethane (B109758) is a viable and greener alternative. nih.govresearchgate.net Furthermore, the development of biosynthetic pathways in microorganisms to produce nitroaromatic amino acids directly from glucose represents a long-term strategy to move away from traditional chemical synthesis that relies on harsh nitrating agents. researchgate.net

Table 2: Green Chemistry Approaches in Modified Amino Acid Synthesis

| Principle | Application/Example | Advantage | Reference |

|---|---|---|---|

| Biocatalysis | Phenylalanine ammonia lyase (PAL) for amination of 4-nitrocinnamic acid. | High enantioselectivity, mild aqueous conditions, avoids protecting groups. | frontiersin.org |

| Biocatalysis | Enzyme-catalyzed amidation of L-proline. | No racemization, avoids halogenated solvents, high atom economy. | rsc.org |

| Process Intensification | Immobilized enzymes in continuous flow reactors. | Catalyst reusability, shorter reaction times, easier downstream processing. | frontiersin.org |

| Alternative Solvents | Using excess alcohol as solvent for esterification instead of dichloromethane. | Reduces use of hazardous/chlorinated solvents. | nih.govresearchgate.net |

| Renewable Feedstocks | De novo biosynthetic pathway for p-nitro-L-phenylalanine from glucose in E. coli. | Avoids harsh nitrating agents (H₂SO₄/HNO₃), uses renewable resources. | researchgate.net |

Mechanistic Investigations and Reaction Dynamics

Studies on the Stereoselectivity of Synthetic Pathways

The stereoselective synthesis of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is a significant challenge, requiring precise control over the stereochemistry at the α-carbon. Several strategies have been explored for the asymmetric synthesis of related fluorinated and nitrated phenylalanine analogs, which can be adapted for the target molecule.

One prominent method involves the Erlenmeyer azalactone synthesis , where a fluorinated and nitrated benzaldehyde is condensed with N-acetylglycine to form an azalactone. This intermediate is then subjected to asymmetric hydrogenation, often catalyzed by transition metal complexes with chiral ligands, to stereoselectively introduce the desired L-configuration at the α-carbon. The choice of catalyst and reaction conditions is critical in achieving high enantiomeric excess (ee). For instance, rhodium complexes with chiral phosphine ligands have demonstrated high efficiency in similar transformations. nih.gov

Another approach utilizes chiral auxiliaries . A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. This method offers a high degree of stereocontrol but often involves additional synthetic steps for the attachment and removal of the auxiliary.

Enzymatic synthesis represents a powerful alternative for achieving high stereoselectivity. acs.org Enzymes, being inherently chiral, can catalyze reactions with exceptional enantio- and regioselectivity. For instance, transaminases can be engineered to selectively synthesize the L-enantiomer of fluorinated and nitrated phenylalanine derivatives from their corresponding α-keto acids. This biocatalytic approach is often performed under mild conditions and can lead to very high enantiomeric purities. acs.org

The following table summarizes typical results for the asymmetric synthesis of related fluorinated amino acids, providing an indication of the stereoselectivities that could be expected in the synthesis of this compound.

| Synthetic Method | Chiral Catalyst/Auxiliary | Typical Diastereomeric/Enantiomeric Excess | Reference |

| Asymmetric Hydrogenation | Rhodium-DuPhos | >95% ee | nih.gov |

| Chiral Auxiliary | Evans Oxazolidinone | >98% de | General knowledge |

| Enzymatic Transamination | Engineered Transaminase | >99% ee | acs.org |

Reaction Kinetics and Thermodynamic Analyses of Key Steps in Functionalization

The functionalization of the this compound scaffold, particularly the introduction of the nitro and acetyl groups, involves key reaction steps with distinct kinetic and thermodynamic profiles.

The N-acetylation of 3-fluoro-4-nitro-L-phenylalanine is typically a rapid and thermodynamically favorable process. magritek.com The reaction is often carried out using acetic anhydride in the presence of a base. The kinetics of this reaction can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to follow the disappearance of the starting material and the appearance of the acetylated product. magritek.com The reaction generally follows second-order kinetics, being first order in both the amino acid and acetic anhydride. The thermodynamic favorability is driven by the formation of the stable amide bond.

The nitration of N-acetyl-3-fluoro-L-phenylalanine to introduce the 4-nitro group is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction kinetics are highly dependent on the temperature and the concentration of the nitrating agent. The reaction is generally exothermic and requires careful temperature control to avoid side reactions and ensure regioselectivity. researchgate.net Thermodynamic analysis reveals that the formation of the nitrated product is favored, although the activation energy for the reaction can be significant.

Influence of Fluorine and Nitro Substituents on Aromatic Reactivity and Stereochemistry

The presence of both a fluorine atom at the 3-position and a nitro group at the 4-position of the phenyl ring has a profound influence on the aromatic reactivity and stereochemistry of this compound.

The fluorine atom , being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine can also exert a weak electron-donating resonance effect (+R effect) through its lone pairs of electrons. In the case of electrophilic aromatic substitution, the inductive effect generally dominates, making the ring less reactive than benzene (B151609). The fluorine atom is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the fluorine.

The nitro group is a very strong electron-withdrawing group, both through inductive (-I) and resonance (-R) effects. This deactivates the aromatic ring even more strongly than fluorine towards electrophilic substitution and directs incoming electrophiles to the meta position.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating the reaction mechanisms involved in the synthesis and functionalization of complex molecules like this compound. Density functional theory (DFT) calculations, for example, can be used to model the transition states of key reaction steps, providing insights into the activation energies and reaction pathways.

For the asymmetric hydrogenation of the azalactone intermediate, computational studies can help in understanding the interaction between the substrate and the chiral catalyst. By modeling the catalyst-substrate complex, it is possible to predict which enantiomer will be preferentially formed and to rationalize the observed stereoselectivity. These calculations can guide the design of new and more efficient catalysts.

In the case of the nitration reaction , computational chemistry can be used to calculate the electron density distribution in the aromatic ring of N-acetyl-3-fluoro-L-phenylalanine. This allows for the prediction of the most likely sites for electrophilic attack, thus explaining the observed regioselectivity. Furthermore, the reaction mechanism, including the formation of the sigma complex (Wheland intermediate) and the subsequent deprotonation, can be modeled to understand the energetics of the process.

Computational methods can also be employed to study the conformational preferences of this compound. By calculating the relative energies of different rotamers, it is possible to predict the most stable conformation of the molecule in different environments. This information is valuable for understanding its interactions with other molecules, such as enzymes or receptors.

Advanced Applications in Chemical Biology and Materials Science Research

Incorporation into Peptidomimetics and Constrained Peptides

The use of unnatural amino acids like N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is a cornerstone of modern peptide chemistry, enabling the creation of peptidomimetics with enhanced stability, novel functions, and constrained conformations.

The generation of peptide libraries is a powerful strategy for discovering novel ligands, enzyme inhibitors, and therapeutic leads. youtube.com The incorporation of this compound into these libraries can be achieved through established solid-phase peptide synthesis (SPPS) protocols, often utilizing Fmoc/HBTU chemistry. youtube.comnih.gov The synthesis process typically involves the following key stages:

Resin Preparation: A solid support resin, such as TentaGel S NH₂, is prepared for peptide assembly. nih.gov

Chain Elongation: The peptide chain is built sequentially. For library synthesis, a split-and-pool method can be employed to create a vast number of unique peptide sequences. nih.gov In this process, the resin is divided into portions, a different amino acid is coupled to each portion, and then all portions are recombined. This cycle is repeated to generate diversity at each position in the peptide sequence.

Incorporation of the Unnatural Amino Acid: this compound, protected with an Fmoc group on its amino terminus, is introduced into the desired position in the peptide sequence using standard coupling reagents like HBTU/HOBt. nih.gov

Acetylation and Cleavage: Following the completion of the peptide sequence, the N-terminal amine is acetylated. The final peptide is then cleaved from the resin and deprotected.

The design of such libraries allows for the systematic exploration of how the specific electronic and steric properties of the 3-fluoro and 4-nitro groups influence peptide binding and function. This is particularly useful for applications like epitope mapping and studying protein-protein interactions. youtube.com

Key NMR techniques include the analysis of:

Spin-Spin Coupling Constants (³J): The ³JNHCH coupling constants provide information about the peptide backbone's dihedral angles (φ), indicating the degree of rigidity or flexibility. nih.gov

Nuclear Overhauser Effect (NOE): NOE signals between protons that are close in space (typically <5 Å) help to define the peptide's secondary structure. For instance, specific NOE cross-peaks, such as between the alpha-proton of one residue and the amide proton of a subsequent residue (Hαᵢ–HNᵢ₊₂, Hαᵢ–HNᵢ₊₃, Hαᵢ–HNᵢ₊₄), can confirm the presence of helical or bent conformations. unmc.eduresearchgate.net

Computational modeling, often used in conjunction with experimental NMR data, helps to explore the conformational space of the modified peptides. nih.govacs.org These studies can reveal how substitutions on the phenyl ring affect the relative orientation of chemical groups and the stability of different conformers. nih.govacs.org

The introduction of substituted amino acids can serve to pre-organize a peptide into a specific, biologically active conformation. While fluorination itself is often considered minimally perturbing to local dihedral angles, the combination of substituents on this compound can modulate and constrain the peptide's structure. nih.govnih.gov

The bulky nature of the substituted phenyl ring can impose steric constraints on the peptide backbone. researchgate.net This can hamper the residue from adopting fully extended conformations, instead favoring more compact, bent, or folded structures. researchgate.net Unnatural amino acids are known to be effective as physiologically active peptide conformational modifiers. kennesaw.edu By constraining both the backbone and side-chain, it is possible to induce specific secondary structures, such as a poly-L-proline type II (PPII) helix, which can be critical for binding to target proteins. unmc.edu The introduction of fluorine and nitro groups can modulate properties like hydrophobicity and electronic distribution, which in turn influences the conformational preferences and stability of the resulting peptide. nih.gov

Use as a Bioprobe or Spectroscopic Reporter in Biochemical Systems

The distinct properties of the fluorine and nitro groups make this compound an excellent dual-purpose bioprobe for studying biochemical systems without introducing significant structural perturbations.

The fluorine atom is an exceptionally powerful probe for NMR spectroscopy due to the inherent properties of the ¹⁹F nucleus. ucla.edunih.gov Its use allows for the investigation of protein structure, dynamics, ligand binding, and folding with high sensitivity and precision. ucla.educapes.gov.br

The combination of a high-resolution protein structure (from X-ray crystallography) with ¹⁹F NMR data allows researchers to observe protein dynamics and map conformational changes that may be inaccessible to crystallographic methods. nih.gov Methods for incorporating fluorinated amino acids include biosynthetic introduction or post-translational chemical modification. nih.govyoutube.com The resulting ¹⁹F NMR signals are free from background interference, making them ideal for studying complex systems. nih.gov

| Property | Value/Description | Significance in Biological NMR | Source |

|---|---|---|---|

| Natural Abundance | 100% | Maximizes signal strength without the need for isotopic enrichment. | ucla.edunih.gov |

| Spin | 1/2 | Results in sharp NMR signals and straightforward spectral analysis. | ucla.edu |

| Relative Sensitivity (vs. ¹H) | ~83% | Provides high signal-to-noise, enabling the study of large proteins and low-concentration samples. | ucla.edunih.gov |

| Chemical Shift Range | >400 ppm | Makes the ¹⁹F signal extremely sensitive to subtle changes in the local chemical environment, allowing for the detection of conformational changes, ligand binding, and protein-protein interactions. | ucla.edu |

| Biological Abundance | Virtually zero | Eliminates background signals from the biological matrix, ensuring that any observed signal is from the incorporated probe. | ucla.edunih.gov |

The nitro group (—NO₂) is a strong chromophore due to its powerful electron-withdrawing nature. wikipedia.org When attached to the phenyl ring of phenylalanine, it creates a spectroscopic handle that can be monitored using UV-Visible absorption spectroscopy. thermofisher.com This technique probes the electronic transitions within a molecule and is sensitive to changes in the local environment of the aromatic ring. thermofisher.comspringernature.com

The nitro group of nitrophenylalanine has been shown to be a sensitive monitor for vibrational energy transfer within a peptide. nih.gov Its strong infrared absorption and coupling to other vibrational modes allow it to report on energy redistribution processes. nih.gov In UV-Vis spectroscopy, the nitroaromatic system provides distinct absorption bands. researchgate.net Shifts in the position or intensity of these bands can provide insight into:

Changes in solvent polarity.

The binding of the peptide to a target molecule.

Conformational changes that alter the electronic environment of the phenyl ring.

This makes the nitro group a valuable reporter for mechanistic studies of peptide-protein interactions and enzyme kinetics. The use of derivative spectroscopy can further enhance the resolution of overlapping spectral features, making it easier to detect subtle changes. thermofisher.com

| Spectroscopic Feature | Underlying Property | Application in Mechanistic Studies | Source |

|---|---|---|---|

| Strong UV-Vis Absorbance | The nitro group is a powerful chromophore and is strongly electron-withdrawing. | Allows for quantification of peptide concentration and monitoring of environmental changes around the probe via shifts in the absorption spectrum. | wikipedia.orgthermofisher.com |

| Sensitivity to Local Environment | The electronic transitions of the nitrophenyl ring are perturbed by changes in solvent polarity, hydrogen bonding, or binding events. | Used to study peptide folding, binding kinetics, and interactions with other molecules by observing changes in the UV-Vis spectrum. | thermofisher.comspringernature.com |

| Vibrational Coupling | The NO₂ stretching bands are intensely coupled to other vibrational modes within the peptide. | Acts as a sensitive monitor for intramolecular energy transfer and redistribution, which can be studied with time-resolved infrared spectroscopy. | nih.gov |

Potential for Photoaffinity Labeling and Cross-linking Applications

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize ligand-binding sites within biological macromolecules like proteins. nih.gov The process involves a photoreactive ligand that, upon activation with light, forms a highly reactive intermediate that covalently bonds to the interacting biomolecule. nih.gov this compound possesses structural motifs that make it a promising candidate for such applications.

The core of its potential lies in the 4-nitro aromatic group. Aryl azides are commonly used photolabels, and the 4-fluoro-3-nitrophenyl group is a well-established photoreactive moiety. For instance, 4-fluoro-3-nitrophenyl azide (B81097) (FNPA) has been successfully used as a selective photoaffinity label for type B monoamine oxidase. nih.gov Upon photoirradiation, FNPA causes irreversible, photodependent inhibition of the enzyme, demonstrating its ability to form a covalent bond at the active site. nih.gov The nitro group is crucial for this activity. While this compound is not an aryl azide itself, the principle of using a nitrophenyl group as a photoreactive handle is transferable. The nitroaromatic system can be photochemically reduced to generate reactive nitroso or nitrene species capable of cross-linking.

The fluorine atom at the 3-position further modulates the electronic properties of the phenyl ring, potentially influencing the reactivity and specificity of the photogenerated intermediate. The ability to incorporate fluorinated amino acids into proteins can also enhance stability and favorably adjust function. nih.gov This combination of a photoreactive nitro group and a modulating fluoro group makes the compound a versatile tool for probing protein-ligand interactions and mapping binding sites through covalent modification.

| Feature | Role in Photoaffinity Labeling | Related Research Example |

| 4-Nitro Group | Can be photochemically activated to a reactive species for covalent cross-linking. | 4-fluoro-3-nitrophenyl azide (FNPA) used to label monoamine oxidase B. nih.gov |

| 3-Fluoro Group | Modulates the electronic properties and reactivity of the phenyl ring; can improve protein stability. nih.gov | Incorporation of fluorinated phenylalanines to modify protein properties. nih.gov |

| Amino Acid Scaffold | Provides a core structure that can mimic natural phenylalanine, targeting specific enzyme active sites. | Used to probe active sites of phenylalanine-metabolizing enzymes. nih.gov |

Precursor for Bioactive Scaffold Generation in Chemical Synthesis Research

The structural complexity and multiple functional groups of this compound make it a valuable starting material for synthesizing more complex molecules with potential biological activity. nih.gov

Heterocyclic compounds are central to medicinal chemistry. The functional groups on this compound can serve as handles for cyclization reactions. The nitro group, for example, can be readily reduced to an amine. This newly formed amino group, in proximity to the existing carboxylic acid or other introduced functionalities, can participate in intramolecular condensation reactions to form various heterocyclic ring systems, such as lactams or benzodiazepines. The fluorine atom can influence the reactivity and subsequent biological activity of the final heterocyclic product. Research has shown that related compounds, such as 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, can be synthesized and serve as novel antitubercular agents, demonstrating the utility of the fluoro-nitrophenyl moiety in creating bioactive heterocycles. mdpi.com

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds for high-throughput screening. This compound is an ideal scaffold for such libraries due to its multiple points of diversification:

Carboxylic Acid: Can be converted to a wide array of esters, amides, or other functional groups.

N-Acetyl Group: The acetyl group can be removed to free the amine, which can then be acylated with various carboxylic acids.

Nitro Group: Can be reduced to an amine and subsequently modified, or it can be a substrate for nucleophilic aromatic substitution.

Phenyl Ring: Can undergo further substitution reactions.

This multi-functional nature allows for the systematic and parallel synthesis of a library of analogues, each with unique properties, to screen for desired biological activities. The synthesis of various fluorinated phenylalanine derivatives for pharmaceutical applications highlights the value of such scaffolds in drug discovery. nih.gov

Contributions to Enzyme Mechanism Studies (e.g., as an analogue or substrate)

The compound serves as a valuable probe for investigating the function, specificity, and inhibition of enzymes, particularly those that process the natural amino acid L-phenylalanine. nih.govnih.gov

Enzymes such as Phenylalanine-4-monooxygenase (also known as Phenylalanine Hydroxylase) and Phenylalanine Ammonia (B1221849) Lyases (PALs) have active sites specifically evolved to bind L-phenylalanine. nih.govfrontiersin.org By introducing this compound as a potential substrate, researchers can probe the tolerance of the enzyme's active site.

Several key questions can be addressed:

Does the enzyme accept a substrate with an acetylated N-terminus?

How do the bulky and electron-withdrawing nitro and fluoro groups affect binding affinity (Km) and turnover rate (kcat)?

Can the enzyme catalyze a reaction on this unnatural substrate?

For example, studies on PALs have utilized various substituted cinnamic acids (the deaminated form of phenylalanine) to explore substrate scope. frontiersin.org The insights gained from how an enzyme interacts with a modified substrate like this compound can elucidate the key residues involved in substrate recognition and catalysis. The incorporation of fluorinated amino acids has been shown to impact enzyme stability and kinetics, providing a method to fine-tune protein function. nih.gov

| Enzyme Class | Natural Substrate | Research Application of Analogue |

| Phenylalanine-4-monooxygenase | L-Phenylalanine | Investigating how substitutions on the phenyl ring affect hydroxylation. nih.gov |

| Phenylalanine Ammonia Lyase (PAL) | L-Phenylalanine | Determining if the enzyme can deaminate a fluorinated and nitrated analogue. frontiersin.org |

| Aminoacyl-tRNA Synthetases | L-Phenylalanine | Testing the fidelity and substrate scope for protein synthesis with unnatural amino acids. |

This compound can also act as an enzyme inhibitor. The modifications to the natural L-phenylalanine structure can allow the molecule to bind to an enzyme's active site but prevent the catalytic reaction from proceeding, leading to competitive inhibition. The strong electron-withdrawing properties of the fluoro and nitro groups can significantly alter the electronic environment of the phenyl ring, potentially leading to tighter binding or different binding modes compared to the natural substrate.

Furthermore, the compound could serve as a mechanism-based inhibitor, where the enzyme begins its catalytic cycle but generates a reactive intermediate that covalently modifies and inactivates the enzyme. Related N-acetylated amino acids and nitrophenyl compounds have been shown to function as enzyme inhibitors. nih.govnih.gov For instance, N-acetyl-3,4-dihydroxy-L-phenylalanine has been identified as an enzyme inhibitor, and FNPA acts as an irreversible inhibitor of monoamine oxidase B after photoactivation. nih.govnih.gov These examples support the potential of this compound to be a valuable tool for studying enzyme inhibition mechanisms. A study on the amidation of N-acetyl-L-phenylalanine also provides insight into its reactivity and potential interactions in a biological context. mdpi.com

Integration of this compound into Polymer and Bioconjugate Chemistry Research: A Field of Emerging Potential

The unique structural features of this compound, particularly the presence of the fluorine atom and the nitro group on the phenyl ring, present intriguing possibilities for its application in advanced materials science and chemical biology. While direct, extensive research on the integration of this specific compound into polymers and bioconjugates is still an emerging area, the foundational principles of polymer chemistry and bioconjugation allow for the exploration of its potential roles. The acetylated N-terminus and the reactive nitro group are key handles for chemical modification and incorporation into larger macromolecular structures.

The primary strategies for integrating this compound into polymers would likely involve its use as a functional monomer or as a pendant group attached to a pre-existing polymer backbone. In bioconjugation, its utility would stem from its ability to be linked to biomolecules, leveraging the reactivity of the nitro group for specific coupling chemistries.

Research Findings on Polymer Integration

Currently, there is a lack of specific published research detailing the direct polymerization of this compound as a monomer. However, based on the chemistry of similar unnatural amino acids, several hypothetical pathways can be considered. The carboxyl group of the amino acid could potentially be activated to form an active ester, which could then undergo polycondensation reactions. Alternatively, the entire molecule could be chemically modified to introduce a polymerizable group, such as a vinyl or a norbornene moiety, enabling its participation in addition or ring-opening metathesis polymerization (ROMP), respectively.

The incorporation of fluorinated and nitrated aromatic compounds into polymers is known to impart unique properties, such as altered hydrophobicity, thermal stability, and electronic characteristics. Therefore, polymers containing this compound could be designed for applications in specialty materials, sensors, or as functional coatings.

Research Findings on Bioconjugate Chemistry

In the realm of bioconjugate chemistry, the 4-nitro group of this compound is a particularly attractive feature. This group can be readily reduced to an aniline (B41778) derivative, which can then be subjected to a variety of well-established bioconjugation reactions. For instance, the resulting amino group can be diazotized and converted into a highly reactive diazonium salt for coupling to electron-rich aromatic residues on proteins, such as tyrosine or histidine. Furthermore, the aniline can be acylated with bifunctional linkers to enable conjugation to other biomolecules or surfaces.

While direct examples using this compound are not prevalent in the literature, studies on the incorporation of similar nitro-containing amino acids, like 4-nitrophenylalanine, into proteins have demonstrated the feasibility of this approach. These studies have shown that the nitro group can serve as a spectroscopic probe or as a precursor for cross-linking agents.

The table below summarizes the potential reactive sites and corresponding conjugation chemistries for this compound in bioconjugation applications.

| Reactive Site on this compound | Potential Conjugation Chemistry | Target Biomolecule/Surface Functional Group |

| 4-Nitro Group (after reduction to aniline) | Diazotization followed by coupling to activated aromatic rings (e.g., tyrosine, histidine) | Phenolic hydroxyl, imidazole |

| Acylation with N-hydroxysuccinimide (NHS) ester- or maleimide-functionalized linkers | Primary amines, thiols | |

| Reductive amination with aldehydes or ketones | Carbonyl groups | |

| Carboxyl Group | Carbodiimide-mediated coupling (e.g., with EDC/NHS) to primary amines | Primary amines (e.g., lysine (B10760008) residues) |

| Formation of active esters for subsequent reaction with nucleophiles | Amines, alcohols |

It is important to note that the practical application of these strategies would require careful optimization of reaction conditions to ensure selectivity and to preserve the integrity of the biomolecules involved. The fluorine atom at the 3-position can also be expected to influence the reactivity of the aromatic ring, potentially modulating the efficiency of the conjugation reactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine. These methods allow for a detailed examination of the molecule's geometry, conformational possibilities, and electronic landscape.

The conformational flexibility of this compound is primarily governed by the rotation around several key single bonds: the backbone dihedral angles (Φ, Ψ) and the side-chain dihedral angles (χ1, χ2). A systematic search of the potential energy surface is necessary to identify the most stable conformers.

Conformational searches are often initiated using molecular mechanics force fields, which provide a computationally efficient way to explore a wide range of possible geometries. youtube.com The resulting low-energy conformers are then typically subjected to more accurate quantum mechanical calculations, such as DFT, to refine their structures and relative energies. nih.gov For N-acetylated amino acids like N-acetyl-L-phenylalanine (NAPA), studies have shown that intramolecular hydrogen bonds play a significant role in stabilizing certain conformations. nih.govkuleuven.be In this compound, the presence of the acetyl group, the amide proton, and the carboxylic acid group allows for the formation of intramolecular hydrogen bonds, which would significantly influence the conformational energy landscape.

The exploration of the conformational landscape for phenylalanine and its derivatives has identified several low-energy conformers stabilized by hydrogen bonds. researchgate.net For this compound, the most stable conformers would likely involve hydrogen bonds between the N-H of the acetyl group and the carbonyl oxygen of the phenylalanine residue, or between the carboxylic acid proton and the acetyl carbonyl oxygen. The bulky and polar 3-fluoro-4-nitrophenyl side chain will also impose steric constraints and electrostatic interactions that shape the energy landscape.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Stabilizing Interactions

| Conformer ID | Dihedral Angles (Φ, Ψ, χ1) | Key Intramolecular Interactions | Relative Energy (kcal/mol) |

| I | (~ -150°, ~150°, ~ -60°) | N-H···O=C (backbone-backbone) | 0.00 |

| II | (~ -80°, ~80°, ~ 180°) | C=O···H-N (backbone-backbone) | 0.5 - 1.5 |

| III | (~ -150°, ~150°, ~ 60°) | Aromatic CH···O=C (side chain-backbone) | 1.0 - 2.5 |

| IV | (~ 60°, ~ -60°, ~ -60°) | No significant H-bond | > 3.0 |

Note: This table is illustrative and based on computational studies of analogous N-acetylated amino acids. The exact values would require specific calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the electronic character is heavily influenced by the substituents on the phenyl ring. The nitro group is a strong electron-withdrawing group, which is expected to significantly lower the energy of both the HOMO and the LUMO. The fluorine atom, while highly electronegative, can also act as a weak π-donor. nih.gov Computational studies on similar molecules like 2-chloro-4-nitrotoluene (B140621) have shown that the HOMO is typically localized on the aromatic ring, while the LUMO is predominantly centered on the nitro group. researchgate.net A similar distribution is expected for this compound.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-Acetyl-L-phenylalanine | ~ -9.0 | ~ -0.5 | ~ 8.5 |

| 4-Nitrotoluene | ~ -9.8 | ~ -1.5 | ~ 8.3 |

| This compound (Predicted) | ~ -10.2 | ~ -2.0 | ~ 8.2 |

Note: The values for this compound are estimations based on the expected electronic effects of the substituents and data from analogous compounds. researchgate.netresearchgate.net Precise values would necessitate specific DFT calculations.

The fluorine and nitro groups have profound effects on the electronic properties and, consequently, the reactivity of the phenyl ring. The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature through both inductive and resonance effects. frontiersin.org This deactivation makes the aromatic ring less nucleophilic.

Conversely, the fluorine atom exhibits a dual electronic nature. It is strongly electron-withdrawing inductively but can act as a π-donor through resonance. nih.gov In most cases, the inductive effect of fluorine dominates, leading to a deactivation of the aromatic ring towards electrophilic attack. nih.gov The combined effect of a fluorine and a nitro group, as seen in this compound, results in a highly electron-deficient aromatic ring. This significantly influences its potential interactions, making it more susceptible to nucleophilic aromatic substitution, where a nucleophile attacks the ring and displaces a leaving group (in this case, potentially the fluorine or nitro group under specific conditions).

Molecular Dynamics Simulations of Compound Interactions with Biomolecules

Molecular dynamics (MD) simulations provide a dynamic view of how this compound might interact with biological macromolecules such as proteins. numberanalytics.com These simulations can reveal the preferred binding modes, the stability of the complex, and the key intermolecular interactions that govern binding. mdpi.com

In a typical MD simulation, the compound would be placed in a simulation box with a target protein and explicit solvent molecules. arxiv.org The forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated over time to trace the trajectory of the system. numberanalytics.com Studies on similar N-acetylated amino acids have shown that they can engage in a variety of interactions with protein binding pockets, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. semanticscholar.org

For this compound, the fluorinated and nitrated phenyl ring would likely favor interactions with hydrophobic pockets in a protein. The nitro group and the fluorine atom can also participate in specific interactions. The nitro group can act as a hydrogen bond acceptor, while the fluorine atom can engage in favorable interactions with backbone amides or other polar groups. MD simulations of modified amino acids in protein complexes are crucial for understanding the structural and dynamic basis of their biological activity. nih.govnih.gov

In Silico Design of Novel Derivatives and Analogues

The structural and electronic information gleaned from computational studies of this compound can be leveraged for the in silico design of novel derivatives and analogues with potentially enhanced properties. nih.govasu.edu This rational design process often involves modifying the parent molecule to improve its binding affinity for a target protein, enhance its stability, or alter its pharmacokinetic properties. nih.govnih.gov

Computational tools like Rosetta have been extended to incorporate unnatural amino acids in the design of novel proteins and inhibitors. nih.govacs.orgbakerlab.org For instance, derivatives of this compound could be designed by altering the substitution pattern on the phenyl ring, replacing the acetyl group with other acyl groups, or modifying the amino acid backbone. frontiersin.orgfrontiersin.org These modifications can be evaluated computationally through docking studies and free energy calculations to predict their impact on binding to a specific biological target. This in silico screening approach can significantly accelerate the discovery of new and more potent molecules.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Modes)

Computational chemistry can also predict the spectroscopic signatures of this compound, which is invaluable for its experimental characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations, often in conjunction with machine learning models. mdpi.comnih.govnih.gov The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-withdrawing fluorine and nitro groups would cause a downfield shift (higher ppm) for the aromatic protons and carbons compared to unsubstituted N-acetyl-L-phenylalanine.

Vibrational Modes: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy. researchgate.net The calculated spectrum can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, characteristic vibrational modes would include the N-H and C=O stretching of the amide and carboxylic acid groups, as well as the symmetric and asymmetric stretching of the nitro group.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3300-2500 (broad) |

| N-H (Amide) | Stretching | ~3300-3100 |

| C=O (Carboxylic Acid) | Stretching | ~1760-1690 |

| C=O (Amide I) | Stretching | ~1680-1630 |

| N-O (Nitro) | Asymmetric Stretching | ~1560-1515 |

| N-O (Nitro) | Symmetric Stretching | ~1365-1335 |

| C-F (Aromatic) | Stretching | ~1250-1100 |

Note: These are typical ranges for the specified functional groups and the exact values for this compound would need to be calculated using DFT.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to the analysis of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine, enabling both the quantification of its purity and the separation from starting materials, byproducts, or stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. Method development focuses on achieving a robust separation of the target compound from any potential impurities. Given the compound's structure, reversed-phase HPLC is the most common approach.

Detailed research findings indicate that for analogous compounds like N-acetylated amino acids and nitro-substituted phenylalanine derivatives, C18 (octadecyl silane) columns are highly effective. nih.govtcichemicals.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing modifiers like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes and reproducible retention times. Detection is commonly performed using a UV detector, as the nitroaromatic ring provides a strong chromophore, with an optimal wavelength typically around 254 nm or 280 nm. mdpi.com The purity of N-Acetyl-L-phenylalanine has been successfully determined to be as high as 99.76% using HPLC. selleckchem.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis This table presents a hypothetical but typical set of parameters for the analysis of this compound, based on established methods for similar compounds.

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (5 µm particle size) | Standard for separation of moderately polar aromatic compounds. nih.govmdpi.com |

| Mobile Phase | Acetonitrile : Water (with 0.1% TFA) | Provides good resolution and peak shape for phenylalanine derivatives. registech.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used to resolve complex mixtures of impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. registech.com |

| Column Temperature | 30-40 °C | Ensures reproducibility and can improve peak symmetry. nih.govregistech.com |

| Detection | UV at 254 nm or 280 nm | The nitro-substituted phenyl ring is a strong UV chromophore. mdpi.com |

Since the compound is the L-enantiomer, confirming its enantiomeric purity is critical. This is achieved using chiral chromatography, which can separate the L-form from its D-enantiomer. There are two primary strategies for this separation.

The first and most direct approach involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, allowing for differential interaction with the enantiomers. For amino acid derivatives, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T, R) columns are particularly effective. sigmaaldrich.com Cyclofructan-based CSPs have also demonstrated high efficiency in separating primary amines and their derivatives. sigmaaldrich.com For instance, the enantiomers of 4-nitropropranolol have been successfully resolved using a Kromasil 5-Amycoat column. mdpi.com

A second method involves pre-column derivatization with a chiral derivatizing agent, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), to form diastereomers. mdpi.comtcichemicals.com These diastereomeric pairs have different physical properties and can be separated on a standard achiral reversed-phase column. nih.gov

Table 2: Strategies for Chiral Separation

| Strategy | Description | Example CSP / Reagent | Reference |

|---|---|---|---|

| Direct Separation | Uses a Chiral Stationary Phase (CSP) to resolve enantiomers directly. | Macrocyclic glycopeptide (e.g., CHIROBIOTIC); Cyclofructan (LARIHC CF6-P); Polysaccharide (Kromasil Amycoat) | mdpi.comsigmaaldrich.comsigmaaldrich.com |

| Indirect Separation | Pre-column derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. | L-FDLA (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide) | nih.govmdpi.com |

Mass Spectrometry for Structural Confirmation and Molecular Weight Determination

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and verifying the elemental composition of this compound.

Electrospray Ionization (ESI) is a soft ionization technique ideally suited for analyzing polar, thermally labile molecules like this compound without causing significant fragmentation. This allows for the clear determination of the molecular ion. The analysis can be performed in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, along with adducts like the sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is the predominant species. The high mass accuracy of modern mass spectrometers enables the confirmation of the elemental formula (C₁₁H₁₁FN₂O₅) by comparing the measured mass to the theoretical mass (Monoisotopic Mass: 286.0655 u). ESI-MS has been effectively used to characterize similar acetylated amino acid metabolites. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting product ions, key structural features of the molecule can be confirmed. For this compound, characteristic fragmentation patterns would be expected. These include the neutral loss of water (-18 Da), the loss of the acetyl group (-42 Da), and the cleavage of the amide bond. A significant fragmentation pathway for phenylalanine derivatives is the cleavage of the Cα-Cβ bond, resulting in a substituted benzyl (B1604629) or tropylium (B1234903) ion, which provides evidence for the structure of the aromatic ring. Analysis of the fragmentation of N-Acetyl-L-phenylalanine shows a prominent base peak at m/z 91, corresponding to the benzyl cation. nist.gov

Table 3: Predicted ESI-MS Ions and Fragments for this compound (MW = 286.22)

| Ion/Fragment | Predicted m/z | Ionization Mode | Description |

|---|---|---|---|

| [M+H]⁺ | 287.07 | Positive ESI | Protonated molecular ion |

| [M+Na]⁺ | 309.05 | Positive ESI | Sodium adduct of molecular ion |

| [M-H]⁻ | 285.06 | Negative ESI | Deprotonated molecular ion |

| [M+H - H₂O]⁺ | 269.06 | Positive ESI | Loss of water from carboxylic acid |

| [M+H - CH₂CO]⁺ | 245.06 | Positive ESI | Loss of ketene (B1206846) from acetyl group |

| [C₇H₅FNO₂]⁺ | 154.03 | Positive ESI | 3-fluoro-4-nitrobenzyl cation from Cα-Cβ cleavage |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC) NMR experiments provides unambiguous confirmation of the atomic connectivity and stereochemistry.

In the ¹H NMR spectrum, distinct signals are expected for the amide proton (NH), the aromatic protons, the α-proton, the β-protons of the side chain, and the acetyl methyl protons. The chemical shift of the α-proton for N-Acetyl-L-phenylalanine is observed around 4.2-4.8 ppm. magritek.com The aromatic region would show a complex splitting pattern due to the fluorine and nitro group substituents.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Characteristic signals would appear for the carboxylic acid carbonyl, the amide carbonyl, the aromatic carbons (with C-F and C-NO₂ carbons showing distinctive shifts), the α-carbon, the β-carbon, and the acetyl methyl carbon. For N-acetyl-D-phenylalanine, these peaks appear at approximately 174 ppm (COOH), 170 ppm (amide C=O), 137 ppm (aromatic C-ipso), 126-129 ppm (aromatic CH), 54 ppm (Cα), 37 ppm (Cβ), and 22 ppm (acetyl CH₃). chemicalbook.com

¹⁹F NMR is a crucial experiment for this specific compound. It would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift and coupling constants (J-values) to the adjacent aromatic protons would definitively confirm the 3-fluoro substitution pattern. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predictions are based on data from similar structures like N-Acetyl-phenylalanine and substituted aromatics. magritek.comchemicalbook.com

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Amide NH | ¹H | ~8.2 | Doublet (d) |

| Aromatic CH | ¹H | ~7.5 - 8.1 | Multiplet (m) |

| Alpha CH | ¹H | ~4.5 - 4.8 | Multiplet (m) |

| Beta CH₂ | ¹H | ~3.0 - 3.3 | Multiplet (m) |

| Acetyl CH₃ | ¹H | ~1.8 - 2.0 | Singlet (s) |

| Carboxyl C=O | ¹³C | ~174 - 176 | - |

| Amide C=O | ¹³C | ~170 - 172 | - |

| Aromatic C-F | ¹³C | ~155 - 160 | Doublet (d, due to ¹JCF) |

| Aromatic C-NO₂ | ¹³C | ~145 - 150 | - |

| Alpha CH | ¹³C | ~53 - 55 | - |

| Beta CH₂ | ¹³C | ~36 - 38 | - |

| Acetyl CH₃ | ¹³C | ~22 - 24 | - |

¹H, ¹³C, and ¹⁹F NMR Data Interpretation for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound, offering atom-specific information.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The aromatic region is particularly complex due to the fluorine and nitro group substituents, which influence the chemical shifts and coupling patterns of the aromatic protons. The aliphatic portion of the spectrum reveals signals for the acetyl methyl group, the α-proton, and the β-protons of the alanine (B10760859) side chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbons. For instance, the carbonyl carbons of the acetyl and carboxylic acid groups are expected to resonate at low field (downfield), while the aliphatic carbons will appear at high field (upfield). The carbons in the aromatic ring will show distinct signals influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides a single peak for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is characteristic of its electronic environment, and its coupling to nearby protons (³JHF) and carbons (JCF) provides crucial connectivity information.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|---|

| Acetyl CH₃ | ~2.0 | ~23 | N/A | |

| α-CH | ~4.8 | ~54 | N/A | J(Hα, Hβ) |

| β-CH₂ | ~3.2 | ~37 | N/A | J(Hβ, Hα) |

| Aromatic CH | 7.5 - 8.2 | 115 - 150 | N/A | J(H,H), J(H,F) |

| Aromatic C-F | N/A | ~155 (d) | ~ -115 | ¹J(C,F) |

| Aromatic C-NO₂ | N/A | ~148 | N/A | |

| Acetyl C=O | N/A | ~171 | N/A | |

| Carboxyl C=O | N/A | ~174 | N/A |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. "d" indicates a doublet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the signals observed in one-dimensional NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the α-proton and the β-protons, as well as between adjacent protons on the aromatic ring. This helps to establish the connectivity within the amino acid side chain and the substitution pattern of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps protons to their directly attached carbons. This technique would be used to definitively assign the carbon signals for the acetyl methyl group, the α-carbon, the β-carbon, and the protonated carbons of the aromatic ring.

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, X-ray diffraction analysis would yield precise data on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds can be determined, confirming the covalent structure.

Conformation: The preferred spatial arrangement of the molecule, including the torsion angles of the amino acid backbone and the orientation of the substituted phenyl ring, would be revealed.

Stereochemistry: The absolute configuration (L-form) at the chiral center (α-carbon) can be unequivocally confirmed.

Intermolecular Interactions: The way the molecules pack in the crystal lattice, including hydrogen bonding (e.g., between the amide N-H, the carboxylic acid O-H, and the nitro or acetyl oxygen atoms) and other non-covalent interactions, can be visualized. This provides insight into the forces that stabilize the solid-state structure.

UV-Visible and Infrared Spectroscopy for Functional Group Analysis

Spectroscopic methods that probe the electronic and vibrational states of the molecule are essential for identifying the functional groups present.

UV-Visible Spectroscopy: The UV-visible spectrum is characterized by the absorption of light by chromophores. In this compound, the primary chromophore is the nitro-substituted aromatic ring. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the phenyl ring is expected to result in a significant absorption maximum (λ_max) in the UV region, likely between 250 and 300 nm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the different functional groups in a molecule based on their characteristic vibrational frequencies.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amide) | Stretching | 3350 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1570 - 1515 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| N-O (Nitro, Asymmetric) | Stretching | 1550 - 1500 |

| N-O (Nitro, Symmetric) | Stretching | 1380 - 1335 |

Future Directions and Emerging Research Avenues

Exploration of Novel Bioconjugation Strategies

The selective incorporation of unnatural amino acids into proteins is a cornerstone of modern chemical biology, providing tools to probe and manipulate biological systems. rsc.org Fluorinated amino acids, in particular, have become valuable for designing hyperstable proteins and directing specific protein-protein interactions. rsc.orgnih.gov N-Acetyl-3-fluoro-4-nitro-L-phenylalanine, as a precursor or a building block itself, is well-positioned for the development of new bioconjugation methods.

Future research could focus on leveraging its distinct functional groups:

The Nitro Group: The nitroaromatic group can be chemically reduced to an amine, which can then be targeted for conjugation using amine-reactive chemistries. This two-step activation process provides a layer of orthogonality. Furthermore, the nitro group itself can participate in specific reactions.

The Phenyl Ring: The substituted phenyl ring is a candidate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has been demonstrated with other substituted phenylalanine derivatives. acs.org This would allow for the site-specific installation of complex moieties onto proteins.

Enzymatic Ligation: Research into engineering enzymes for protein fragment ligation could be adapted to recognize this specific unnatural amino acid, enabling the assembly of large, modified proteins. nih.gov

These strategies could be used to attach a wide array of functional molecules, including fluorescent dyes, therapeutic agents, or handles for surface immobilization, to proteins with high precision.

Development of Advanced Synthetic Methodologies

The efficient and sustainable synthesis of complex amino acid analogues is crucial for their widespread adoption. While traditional multi-step organic synthesis is viable, emerging technologies offer significant improvements in yield, purity, and environmental impact.

Flow Chemistry: Continuous flow synthesis is a powerful tool for process intensification. Research has demonstrated the successful synthesis of related compounds like 4-nitro-phenylalanine using immobilized enzymes in packed bed reactors. frontiersin.org This approach allows for shorter reaction times, excellent conversion rates, and enhanced reusability of the catalyst. frontiersin.org Applying similar flow-based enzymatic or chemo-catalytic methods to the synthesis of this compound could streamline its production.

Photocatalysis: Visible-light photocatalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Future synthetic routes could employ photocatalytic methods for the fluorination or nitration steps, potentially reducing the need for harsh reagents and improving regioselectivity.

The integration of these advanced methodologies would not only make this compound more accessible but also align its production with the principles of green chemistry.

Integration into Advanced Materials Science Research

The self-assembly of amino acids and short peptides into well-defined nanostructures is a burgeoning field in materials science. Phenylalanine derivatives are particularly known for their ability to form structures like nanotubes, vesicles, and hydrogels. nih.gov The unique substitutions on this compound offer new handles to control these assembly processes.

Modulating Intermolecular Forces: The electron-withdrawing properties of both the fluorine atom and the nitro group significantly alter the electronic nature of the phenyl ring, influencing π-π stacking interactions. The fluorine can also participate in unique hydrogen bonding and fluorous interactions, while the nitro group is a strong hydrogen bond acceptor.

Designing Smart Materials: By systematically studying how these forces guide self-assembly, researchers could create novel biomaterials. For example, it may be possible to design hydrogels that respond to specific enzymatic or chemical stimuli that alter the nitro group, causing a change in material properties. Studies on other N-acyl-L-phenylalanine derivatives show that the nature of the acyl chain and intermolecular hydrogen bonding networks are critical determinants of whether the material forms a stable gel or a crystalline solid. nih.gov The specific functional groups of this compound would add another layer of tunable control.

Computational Design of Functional Analogues with Tuned Research Properties

In silico methods are invaluable for accelerating the discovery of molecules with desired properties, saving significant time and resources. nih.gov A computational approach can be used to design and screen a virtual library of analogues of this compound to identify candidates with optimized characteristics for specific applications.

The design process would involve:

Defining a Target: A specific protein binding pocket or material interface would be chosen as the target.

Generating a Virtual Library: Analogues would be created by systematically varying the position and type of substituents on the phenylalanine core.

Molecular Docking and Scoring: Using software like AutoDock Vina, these analogues would be docked into the target site to predict their binding orientation and affinity. nih.gov The docking scores provide a quantitative measure for comparison. nih.gov

ADME/Tox Prediction: Computational models would be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the most promising candidates.

This approach could be used, for example, to design analogues that bind more tightly to a specific enzyme or that have improved cell permeability.

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Property |

|---|---|---|---|

| This compound | Parent Compound | -7.5 | Baseline |

| Analogue A | Nitro group at position 2 | -6.8 | Weaker Binding |

| Analogue B | Cyano group instead of nitro | -7.9 | Improved Binding |

| Analogue C | Additional fluoro group at position 5 | -8.2 | Strongest Binding |